![molecular formula C18H16Cl2N2O3 B2969717 N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1009038-59-8](/img/structure/B2969717.png)
N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
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Overview
Description
N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3 and its molecular weight is 379.24. The purity is usually 95%.
BenchChem offers high-quality N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential and Molecular Docking Analysis
A study focused on the synthesis of an anticancer drug, highlighting the structural and molecular docking analyses targeting the VEGFr receptor. This work emphasizes the compound's potential in anticancer applications, supported by spectroscopic techniques and crystal structure analysis, indicating significant intermolecular hydrogen bonding (Gopal Sharma et al., 2018).
Potential as Pesticides
Research on the characterization of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including structural details and potential as pesticides, showcases the compound's relevance in agricultural applications. X-ray powder diffraction techniques provided new diffraction data, contributing to the understanding of these organic compounds as potential pesticides (E. Olszewska et al., 2009).
Anti-Inflammatory Drug Development
Another study presents the design-based synthesis and molecular docking analysis of an anti-inflammatory drug from an indole acetamide derivative. This compound's anti-inflammatory activity was confirmed through in silico modeling, targeting COX-1 and COX-2 domains, with its structure determined using single crystal X-ray diffraction studies (F. H. Al-Ostoot et al., 2020).
Antioxidant Properties
Research on the synthesis and evaluation of antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has been conducted. These compounds demonstrated significant antioxidant activity, with some showing remarkable activity at low concentrations, highlighting their potential as new antioxidant agents (C. Gopi et al., 2020).
Insect Growth Regulation
A study on the synthesis and bio-assay of novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate on Galleria mellonella (wax moth) explores its potential as an insect growth regulator. This work demonstrates the compound's efficacy compared to commercial insect growth regulators, supported by spectroscopic techniques and molecular geometry calculations (V. Devi et al., 2022).
Mechanism of Action
Target of Action
The primary targets of N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
properties
IUPAC Name |
N-[5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-11(23)21-17-15-10-13(20)4-7-16(15)22(18(17)24)8-9-25-14-5-2-12(19)3-6-14/h2-7,10,17H,8-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHITSYHLNFFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
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